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molecular formula C10H16N2O3S B8658358 1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine CAS No. 824936-77-8

1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine

Cat. No. B8658358
M. Wt: 244.31 g/mol
InChI Key: OZETXXODKSQKCT-UHFFFAOYSA-N
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Patent
US08642657B2

Procedure details

Through similar procedure to that in Example 1-2 excepting using Benzyl N-{1-[3-methoxy-4-(methylsulfonylamino)phenyl]ethyl}carbamate (14-1) as a starting material, □1□3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine (14-3, CHK-570) having following physicochemical properties was synthesized:
Name
Benzyl N-{1-[3-methoxy-4-(methylsulfonylamino)phenyl]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]([NH:16]C(=O)OCC2C=CC=CC=2)[CH3:15])[CH:6]=[CH:7][C:8]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11].C(N)C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]([NH2:16])[CH3:15])[CH:6]=[CH:7][C:8]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11]

Inputs

Step One
Name
Benzyl N-{1-[3-methoxy-4-(methylsulfonylamino)phenyl]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1NS(=O)(=O)C)C(C)NC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1NS(=O)(=O)C)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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